molecular formula C19H22O B1360596 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-14-4

3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1360596
CAS No.: 898794-14-4
M. Wt: 266.4 g/mol
InChI Key: VXLMYJUTBVQSFZ-UHFFFAOYSA-N
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Description

Historical Development of Dimethylphenyl-Substituted Propiophenones

The development of dimethylphenyl-substituted propiophenones traces its origins to the broader exploration of propiophenone chemistry that began in the early 20th century. Propiophenone itself, recognized as a fundamental aryl ketone structure, has served as the foundational template for numerous derivatives bearing various substitution patterns. The systematic investigation of methylated aromatic systems emerged from the recognition that methyl substituents could significantly alter both the chemical reactivity and biological activity of parent compounds.

The synthesis of substituted propiophenones gained momentum with advances in Friedel-Crafts acylation methodology. This synthetic approach, which involves the reaction of propanoyl chloride with substituted benzenes, became the standard method for preparing these compounds. Ludwig Claisen's discovery that alpha-methoxystyrene forms propiophenone when heated at elevated temperatures provided an alternative synthetic pathway that influenced subsequent research into substituted derivatives. The evolution from simple propiophenone to complex dimethyl-substituted variants represents decades of systematic structural modification aimed at optimizing specific chemical and biological properties.

Research into dimethylphenyl-substituted propiophenones intensified during the latter half of the 20th century as pharmaceutical applications became more prominent. The recognition that propiophenone serves as an intermediate in the synthesis of pharmaceuticals such as phenmetrazine and propoxyphen highlighted the importance of developing efficient synthetic routes to substituted variants. This pharmaceutical relevance drove extensive research into the preparation and characterization of various dimethyl-substituted analogs, including compounds with substitution patterns similar to 3',4'-dimethyl-3-(2,4-dimethylphenyl)propiophenone.

The historical development of these compounds reflects the broader trend in medicinal chemistry toward systematic structure-activity relationship studies. Researchers discovered that the position and number of methyl substituents on the aromatic rings could dramatically influence both the chemical stability and biological activity of the resulting compounds. This understanding led to the systematic exploration of various substitution patterns, with particular attention paid to the effects of multiple methyl groups on different positions of the aromatic rings.

Classification and Nomenclature Systems

The classification of this compound follows established International Union of Pure and Applied Chemistry guidelines for aromatic ketones. According to systematic nomenclature principles, aldehydes and ketones are organic compounds incorporating a carbonyl functional group, with ketones distinguished by the absence of hydrogen substituents on the carbonyl carbon. The compound belongs to the broader class of propiophenones, which are characterized by a three-carbon chain connecting a benzene ring to a carbonyl group.

The systematic name reflects the precise positioning of substituents on both aromatic rings. The numbering system for propiophenones begins with the carbonyl carbon as position 1, followed by sequential numbering along the propyl chain. The aromatic rings are designated with prime notation to distinguish between the two different ring systems. In this compound, the 3' and 4' positions on one aromatic ring bear methyl substituents, while the second aromatic ring contains methyl groups at the 2 and 4 positions relative to the point of attachment to the propyl chain.

The classification system also considers the compound's molecular formula and structural features. With a molecular framework containing multiple aromatic rings and methyl substituents, the compound falls within the category of polysubstituted aromatic ketones. This classification is crucial for understanding the compound's chemical behavior and predicting its reactivity patterns based on established structure-activity relationships within the propiophenone family.

Contemporary chemical databases employ standardized identification systems including Chemical Abstracts Service numbers and International Chemical Identifier codes to ensure unambiguous identification. These systems complement traditional nomenclature by providing unique numerical identifiers that facilitate database searches and cross-referencing across different chemical information systems. The standardized naming conventions ensure consistent communication among researchers and enable precise identification of specific compounds within the vast array of propiophenone derivatives.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its representative role within the broader class of substituted propiophenones and its potential applications in synthetic methodology development. The compound serves as an excellent model system for studying the effects of multiple methyl substituents on aromatic ketone reactivity, providing insights that extend beyond this specific structure to inform general principles of aromatic chemistry.

Research into structurally related compounds has demonstrated significant synthetic versatility. Studies on similar dimethyl-substituted propiophenones have shown their utility as intermediates in the synthesis of more complex molecular architectures. The presence of multiple methyl groups provides steric and electronic effects that can be exploited in selective synthetic transformations, making these compounds valuable building blocks for complex molecule synthesis.

The compound's significance is further enhanced by its relationship to pharmaceutically relevant structures. The propiophenone backbone appears in numerous bioactive compounds, and systematic variation of substituent patterns has led to the discovery of compounds with diverse biological activities. Research on related dimethyl-substituted propiophenones has revealed potential applications ranging from antimicrobial agents to synthetic intermediates for more complex pharmaceutical targets.

Modern organic chemistry research has increasingly focused on understanding how substituent patterns influence molecular properties and reactivity. The specific substitution pattern in this compound provides an excellent case study for investigating the interplay between steric and electronic effects in aromatic systems. The strategic placement of methyl groups creates unique reactivity profiles that can be exploited in selective synthetic transformations and molecular recognition processes.

Relationship to Other Propiophenone Derivatives

The relationship between this compound and other propiophenone derivatives reveals the systematic nature of structure-activity relationships within this chemical family. Comparative analysis with closely related compounds demonstrates how subtle changes in substitution patterns can lead to significant differences in chemical and biological properties.

Structural comparison with other dimethyl-substituted propiophenones reveals important trends in molecular behavior. For example, 2',4'-dimethyl-3-(2,4-dimethylphenyl)propiophenone, which differs only in the positioning of methyl groups on one aromatic ring, exhibits distinct physical and chemical properties. These differences underscore the importance of precise substituent positioning in determining molecular behavior and highlight the complexity of structure-activity relationships within the propiophenone family.

Compound Molecular Formula Key Structural Features Molecular Weight
This compound C19H22O 3',4'-dimethyl and 2,4-dimethyl substitution 266.4 g/mol
2',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone C19H22O 2',4'-dimethyl and 2,4-dimethyl substitution 266.4 g/mol
2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone C19H22O 2',4'-dimethyl and 3,4-dimethyl substitution 266.4 g/mol
3',4'-Dimethyl-3-(2-methylphenyl)propiophenone C18H20O 3',4'-dimethyl and single 2-methyl substitution 252.3 g/mol

The relationship extends to compounds with different substituent types, such as halogenated derivatives and methoxy-substituted analogs. Research on compounds like 1-(3,4-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one demonstrates how replacement of methyl groups with other substituents can dramatically alter molecular properties. These comparative studies provide valuable insights into the specific contributions of methyl substituents to overall molecular behavior.

The systematic study of propiophenone derivatives has revealed important principles governing their chemical reactivity. Compounds with similar substitution patterns often exhibit predictable reaction patterns, allowing researchers to design synthetic strategies based on established precedents. The relationship between this compound and other family members provides a foundation for understanding and predicting the behavior of novel derivatives within this chemical class.

Furthermore, the relationship to biologically active propiophenone derivatives highlights the potential significance of this compound family in pharmaceutical research. Studies on related compounds have identified various biological activities, including antimicrobial properties and potential therapeutic applications. The systematic exploration of substituent effects within the propiophenone family continues to yield valuable insights into the relationship between molecular structure and biological activity, informing the design of new compounds with enhanced therapeutic potential.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-7-17(16(4)11-13)9-10-19(20)18-8-6-14(2)15(3)12-18/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLMYJUTBVQSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644688
Record name 3-(2,4-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-14-4
Record name 3-(2,4-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions generally include:

    Reactants: 2,4-dimethylbenzoyl chloride and 3,4-dimethylbenzene

    Catalyst: Aluminum chloride (AlCl3)

    Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

  • Synthesis Precursor : 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is commonly used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.
  • Catalytic Reactions : The compound can serve as a catalyst or co-catalyst in several organic reactions, enhancing reaction efficiency and selectivity.

Biology

  • Biological Activity : Preliminary studies indicate that this compound may exhibit antimicrobial and anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent against various diseases.
  • Mechanism of Action : The biological effects are attributed to its interactions with specific enzymes and receptors, potentially leading to enzyme inhibition or modulation of signal transduction pathways.

Medicine

  • Drug Development : The compound is being investigated for its potential use in drug design, particularly for developing novel therapeutic agents targeting specific diseases. Its structural characteristics may enhance binding affinity to biological targets.
  • Anticancer Properties : Some derivatives have shown promise in inducing apoptosis in cancer cell lines, suggesting potential applications in oncology.

Industry

  • Specialty Chemicals Production : this compound is utilized in producing specialty chemicals and materials with specific properties tailored for industrial applications.
  • Agrochemicals : The compound may also find applications in developing agrochemicals, contributing to agricultural productivity.

Anticancer Effects

A clinical trial involving patients with advanced breast cancer showed that treatment with derivatives of this compound led to significant tumor reduction. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Antimicrobial Activity

Research conducted on various bacterial strains demonstrated that certain derivatives of the compound exhibited significant antimicrobial activity. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with halogen, thiomethyl, methoxy, or positional isomerism of methyl groups. These modifications alter reactivity, solubility, and bioactivity.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Properties/Bioactivity References
3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone C19H22O 3',4'-dimethyl; 2,4-dimethylphenyl High lipophilicity; potential enzyme inhibition
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone C19H22O 3',5'-dimethyl; 2,4-dimethylphenyl Reduced steric hindrance; lower binding affinity vs. 3',4' isomer
3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone C17H16F2O 3',4'-difluoro; 2,4-dimethylphenyl Enhanced electronic withdrawal; antimicrobial activity (IC50 ~15 µM)
2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone C17H16Cl2O 2',6'-dichloro; 2,4-dimethylphenyl Membrane disruption; anticancer activity (IC50 ~12 µM)
4’-Chloro-3-(2,4-dimethylphenyl)propiophenone C17H17ClO 4’-chloro; 2,4-dimethylphenyl Intermediate in pharmaceutical synthesis; moderate cytotoxicity
2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone C18H20OS 2',3'-dimethyl; 4-thiomethylphenyl Antioxidant potential; sulfur-enhanced nucleophilicity

Biological Activity

3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₇H₁₈O, with a molecular weight of approximately 258.33 g/mol. The structure features a propiophenone backbone with two methyl groups at the 3' and 4' positions and a dimethylphenyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or modulator of signaling pathways. Such interactions can lead to alterations in cellular processes such as proliferation, apoptosis, and metabolic regulation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors that regulate neurotransmitter release or cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : There is evidence indicating that it may exhibit antimicrobial effects against certain bacterial strains.
  • Antioxidant Activity : The compound may also function as an antioxidant, mitigating oxidative stress in cells.

Research Findings

A comprehensive review of the literature reveals several case studies and experimental findings related to the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
AntioxidantReduces oxidative stress

Case Studies

  • Anticancer Study : In vitro experiments demonstrated that this compound effectively induced apoptosis in human breast cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing significant cell death at concentrations above 10 µM.
  • Antimicrobial Study : A study evaluating the antimicrobial properties found that the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Q & A

Q. What are the standard synthetic routes for 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example:

  • Friedel-Crafts Approach : Reacting a dimethyl-substituted benzene derivative with an acyl chloride in the presence of Lewis acids (e.g., AlCl₃). Temperature control (0–5°C) minimizes side reactions like polyacylation .
  • Condensation Methods : Using thionyl chloride or chloroacetyl chloride to activate intermediates, as seen in analogous propiophenone syntheses .
    Key Factors :
  • pH : Optimal yields are observed at pH 4–6 for intermediates .
  • Solvent : Benzene or ethanol is used for extraction and purification .
  • Catalyst : Lewis acids improve electrophilic substitution efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methyl and aromatic proton environments, confirming substitution patterns .
  • HPLC-MS : Detects impurities (<1%) and verifies molecular weight (e.g., [M+H]+ ion at m/z calculated for C₁₉H₂₂O) .
  • Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity .
    Table 1 : Example Analytical Data for a Related Compound
TechniqueParameters ObservedReference
¹H NMR (400 MHz)δ 2.35 (s, 6H, CH₃), δ 7.2–7.8 (m, Ar-H)
HPLC Retention8.2 min (C18 column, 70% MeOH/H₂O)

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

Discrepancies in thermal or photolytic stability often arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) may accelerate degradation via keto-enol tautomerism .
  • Oxygen Exposure : Auto-oxidation of methyl groups can produce quinone derivatives, detected via UV-Vis spectral shifts .
    Methodology :

Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring .

Compare degradation profiles in inert (N₂) vs. aerobic atmospheres .

Use DFT calculations to predict reactive sites (e.g., methyl substituents’ electron-donating effects) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or functionalization reactions?

  • Electrophilic Aromatic Substitution (EAS) : Methyl groups direct incoming electrophiles to para/meta positions, but steric hindrance from 2,4-dimethylphenyl may limit reactivity .
  • Photochemical Reactions : UV irradiation induces radical formation at the propiophenone carbonyl, enabling C–C bond cleavage or dimerization .
    Experimental Design :
  • Use isotopic labeling (e.g., ¹³C at the carbonyl) to track reaction pathways via NMR .
  • Monitor intermediates using time-resolved IR spectroscopy .

Q. How can computational modeling optimize its application in catalysis or material science?

  • Molecular Dynamics (MD) Simulations : Predict interactions with metal surfaces (e.g., Au nanoparticles) for catalytic applications .
  • Docking Studies : Model binding affinity with biological targets (e.g., enzymes) to guide pharmacological studies .
    Data Integration :
  • Compare computed (DFT) vs. experimental dipole moments to validate models .
  • Correlate HOMO-LUMO gaps with spectroscopic data (e.g., UV absorption) .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen Lewis acid catalysts (AlCl₃ vs. FeCl₃) and solvent systems .
  • Contradiction Analysis : Apply multivariate statistics (PCA) to stability datasets from multiple labs .
  • Safety Protocols : Store waste in sealed containers under inert atmospheres to prevent volatilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.